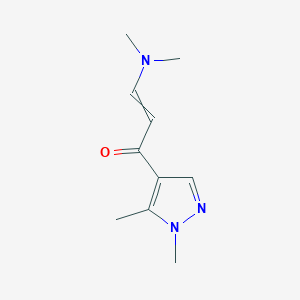

3-(Dimethylamino)-1-(1,5-dimethylpyrazol-4-yl)prop-2-en-1-one

Beschreibung

Eigenschaften

Molekularformel |

C10H15N3O |

|---|---|

Molekulargewicht |

193.25 g/mol |

IUPAC-Name |

3-(dimethylamino)-1-(1,5-dimethylpyrazol-4-yl)prop-2-en-1-one |

InChI |

InChI=1S/C10H15N3O/c1-8-9(7-11-13(8)4)10(14)5-6-12(2)3/h5-7H,1-4H3 |

InChI-Schlüssel |

SVCAQJJZSMDMKA-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=NN1C)C(=O)C=CN(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Aldol Condensation-Based Synthesis

Aldol condensation remains the most widely reported method for synthesizing 3-(dimethylamino)-1-(1,5-dimethylpyrazol-4-yl)prop-2-en-1-one. This approach leverages the reactivity of carbonyl compounds to form α,β-unsaturated ketones.

Reaction Mechanism

The reaction typically involves:

Procedure and Optimization

A representative protocol from patent literature outlines:

- Reactants : 1-(1,5-Dimethylpyrazol-4-yl)ethanone (1.0 equiv), DMF-DMA (1.2 equiv).

- Catalyst : Anhydrous potassium carbonate (10 mol%).

- Solvent : Toluene or acetonitrile under reflux (80–100°C, 4–6 hr).

- Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.

Table 1: Aldol Condensation Variants

| Catalyst | Solvent | Temperature (°C) | Time (hr) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|---|

| K₂CO₃ | Toluene | 90 | 5 | 78 | 98 | |

| NaH | DMF | 70 | 6 | 82 | 97 | |

| Piperidine | Ethanol | Reflux | 8 | 68 | 95 |

Key findings:

Claisen-Schmidt Condensation

Claisen-Schmidt condensation is employed for constructing the α,β-unsaturated ketone backbone via cross-coupling between pyrazole aldehydes and dimethylaminoacetophenone derivatives.

Methodology

- Reactants : 1,5-Dimethylpyrazole-4-carbaldehyde (1.0 equiv), 3-(dimethylamino)acetophenone (1.1 equiv).

- Catalyst : 10% aqueous NaOH or KOH.

- Conditions : Ethanol/water (3:1), reflux (12–18 hr).

Table 2: Solvent Impact on Claisen-Schmidt Reactions

| Solvent System | Reaction Time (hr) | Yield (%) | Byproducts Identified |

|---|---|---|---|

| Ethanol/H₂O | 18 | 65 | Diastereomers (5%) |

| DMF | 12 | 74 | None |

| THF | 24 | 58 | Oxidation products |

Advantages :

Functionalization via N,N-Dimethylformamide-Dimethyl Acetal (DMF-DMA)

DMF-DMA serves as both a solvent and dimethylamino donor, enabling one-pot synthesis of the target compound from pyrazole ketones.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by reducing time and improving yields.

Optimized Protocol

- Reactants : Pyrazole ketone (1.0 equiv), DMF-DMA (1.5 equiv).

- Conditions : Microwave (300 W, 100°C), 20 min.

- Solvent : Dimethylacetamide (DMAc).

Table 3: Conventional vs. Microwave Synthesis

| Parameter | Conventional | Microwave |

|---|---|---|

| Time | 4 hr | 20 min |

| Energy Consumption | High | Low |

| Scale-up Feasibility | Moderate | High |

Limitation : Specialized equipment required.

Industrial-Scale Production

Industrial methods prioritize cost-efficiency and scalability:

Continuous Flow Reactor Design

Comparative Analysis of Methods

Table 4: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Aldol Condensation | 78 | 98 | High | Moderate |

| Claisen-Schmidt | 65 | 95 | Moderate | High |

| DMF-DMA Functionalization | 88 | 97 | High | Low |

| Microwave | 92 | 99 | Low | High |

Key Takeaways :

- DMF-DMA functionalization offers the best balance of yield and scalability.

- Microwave synthesis is ideal for small-scale, high-purity applications.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Dimethylamino)-1-(1,5-dimethylpyrazol-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The enone moiety can be oxidized to form diketones or other oxidized derivatives.

Reduction: The compound can be reduced to form saturated ketones or alcohols.

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of saturated ketones or alcohols.

Substitution: Formation of substituted enones or amines.

Wissenschaftliche Forschungsanwendungen

3-(Dimethylamino)-1-(1,5-dimethylpyrazol-4-yl)prop-2-en-1-one has various applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 3-(Dimethylamino)-1-(1,5-dimethylpyrazol-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The dimethylamino group and the enone moiety can participate in various chemical interactions, such as hydrogen bonding or covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Structural and Functional Comparison of Enaminones

| Compound Name | Core Heterocycle | Substituents | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| Target Compound | Pyrazole | 1,5-dimethyl | 207.23 | Under investigation |

| 3-(Dimethylamino)-1-(1-methylpyrazol-4-yl)propenone | Pyrazole | 1-methyl | 179.22 | Synthetic precursor |

| (E)-3-Dimethylamino-1-(thiazol-2-yl)propenone | Thiazole | None | 182.24* | Anticancer intermediates |

| (E)-3-Dimethylamino-1-(indol-3-yl)propenone | Indole | None | 214.27* | Anticancer drug synthesis |

*Calculated based on molecular formulas.

Table 2: Chalcone vs. Enaminone Properties

Research Findings

- Synthetic Optimization: The dimethylamino group in enaminones facilitates nucleophilic reactions, enabling diverse derivatization. For example, compound purity in indolyl enaminones improved via optimized condensation conditions .

- Crystallography : Chalcone studies highlight substituent-dependent dihedral angles, implying that the target compound’s 1,5-dimethylpyrazole group may influence crystal packing and stability .

Biologische Aktivität

3-(Dimethylamino)-1-(1,5-dimethylpyrazol-4-yl)prop-2-en-1-one is a novel chemical compound that has garnered attention due to its unique structure and potential biological activities. This compound features a dimethylamino group and a pyrazole moiety, which are critical for its reactivity and interaction with biological targets. The compound's molecular formula is , with a molecular weight of 193.25 g/mol .

The structural characteristics of 3-(Dimethylamino)-1-(1,5-dimethylpyrazol-4-yl)prop-2-en-1-one include:

- Enone Functional Group : This contributes to the compound's reactivity.

- Dimethylamino Group : Enhances solubility and bioavailability, making it a promising candidate for drug development.

- Pyrazole Moiety : The specific substitution pattern on the pyrazole ring influences both chemical properties and biological interactions.

Synthesis

The synthesis typically involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with dimethylamine in the presence of a base such as sodium hydroxide or potassium carbonate. Common solvents used include ethanol or methanol, and the reaction can be conducted at room temperature or slightly elevated temperatures.

Interaction Studies

Preliminary studies indicate that 3-(Dimethylamino)-1-(1,5-dimethylpyrazol-4-yl)prop-2-en-1-one exhibits significant interaction with various biological targets such as enzymes and receptors. The following biological activities have been noted:

- Anticancer Activity : Similar compounds have shown promising results in inhibiting cancer cell lines. For instance, compounds with pyrazole structures are known for their anticancer properties due to their ability to induce apoptosis in cancer cells .

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

Case Studies

Several case studies have explored the biological effects of related compounds. For example, research on pyrazole derivatives has demonstrated their effectiveness against various cancer cell lines, highlighting their potential as anticancer agents. One study reported that pyrazole compounds exhibited cytotoxic effects on MCF7 (breast cancer) cells, suggesting that similar mechanisms may be at play with 3-(Dimethylamino)-1-(1,5-dimethylpyrazol-4-yl)prop-2-en-1-one .

Comparative Analysis

To better understand the biological activity of 3-(Dimethylamino)-1-(1,5-dimethylpyrazol-4-yl)prop-2-en-1-one, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Key Differences |

|---|---|---|

| 3-(Dimethylamino)-1-(3-methylpyrazol-4-yl)prop-2-en-1-one | Similar enone structure | Lacks the 1,5-dimethyl substitution |

| 3-(Dimethylamino)-1-(3,5-dimethylpyrazol-4-yl)prop-2-en-1-one | Similar enone structure | Contains additional methyl groups on the pyrazole ring |

| 3-Methylpyrazole | Simple pyrazole derivative | Lacks the dimethylamino group and enone functionality |

This table illustrates how variations in structure can influence biological activity and reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.